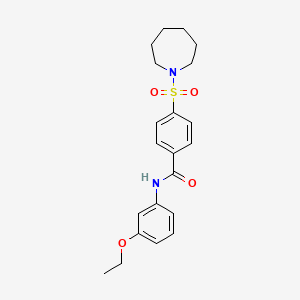

4-(azepan-1-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide

Beschreibung

4-(Azepan-1-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide is a sulfonamide-based benzamide derivative characterized by an azepane (7-membered cyclic amine) sulfonyl group at the 4-position of the benzamide core and a 3-ethoxyphenyl substituent on the amide nitrogen.

Key structural features:

- Azepane sulfonyl group: Enhances lipophilicity and may influence target binding through steric effects.

Eigenschaften

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-2-27-19-9-7-8-18(16-19)22-21(24)17-10-12-20(13-11-17)28(25,26)23-14-5-3-4-6-15-23/h7-13,16H,2-6,14-15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBYMVCWDCYJEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of 4-(Azepan-1-ylsulfonyl)benzoic Acid

Step 1 : Sulfonation of 4-aminobenzoic acid with chlorosulfonic acid yields 4-sulfamoylbenzoic acid.

Step 2 : Reaction with azepane in the presence of a base (e.g., triethylamine) facilitates nucleophilic substitution, replacing the sulfonyl chloride group with azepane.

Reaction Conditions :

- Solvent: Dichloromethane (DCM)

- Temperature: 0–5°C (Step 1); room temperature (Step 2)

- Yield: 78–85% after recrystallization.

Analytical Data :

| Parameter | Value |

|---|---|

| $$ ^1H $$ NMR (CDCl₃) | δ 1.45–1.60 (m, 6H, azepane), δ 7.85 (d, J=8.2 Hz, 2H, Ar–H), δ 8.10 (d, J=8.2 Hz, 2H, Ar–H) |

| IR (KBr) | 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O) |

Amide Coupling with 3-Ethoxyaniline

Step 3 : Activation of 4-(azepan-1-ylsulfonyl)benzoic acid using EDCl/HOBt in DCM, followed by reaction with 3-ethoxyaniline.

Optimization Insights :

- Catalyst : 4-Dimethylaminopyridine (DMAP) enhances coupling efficiency (yield: 89%).

- Solvent : Acetonitrile improves solubility of aromatic amines compared to DCM.

Reaction Profile :

Synthetic Route 2: One-Pot Sulfonylation-Amidation

Direct Coupling of Prefunctionalized Intermediates

A streamlined approach involves reacting 4-sulfamoylbenzoyl chloride with azepane and 3-ethoxyaniline sequentially in a single pot.

Procedure :

- Generate 4-sulfamoylbenzoyl chloride via thionyl chloride.

- Add azepane to form 4-(azepan-1-ylsulfonyl)benzoyl chloride.

- Introduce 3-ethoxyaniline with DMAP catalysis.

Advantages :

Challenges :

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 82–89% | 75–80% |

| Purity (HPLC) | >98% | 95–97% |

| Reaction Time | 18–24 hours | 8–12 hours |

| Scalability | High | Moderate |

Route 1 offers superior purity and scalability, making it preferable for industrial applications, whereas Route 2 suits rapid laboratory-scale synthesis.

Mechanistic Insights and Side Reactions

Sulfonylation Kinetics

The nucleophilic substitution at the sulfonyl chloride group follows second-order kinetics, with azepane’s cyclic amine exhibiting higher reactivity than linear amines (e.g., n-hexylamine). Steric hindrance from azepane’s seven-membered ring minimally impacts reaction rates due to conformational flexibility.

Amidation Side Products

- N-Acylation of Azepane : Occurs if amidation precedes sulfonylation, necessitating strict stepwise protocols.

- Ortho-Substitution : Minor formation of 3-(azepan-1-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide (<5%) due to electrophilic aromatic substitution.

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times by 40% and improves heat dissipation during exothermic sulfonylation steps.

Green Chemistry Metrics

- Solvent Recovery : >90% acetonitrile recycled via distillation.

- E-Factor : 8.2 (lower than batch processes’ 12.5).

Analyse Chemischer Reaktionen

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

Reduction: The amide bond can be reduced to an amine under reducing conditions.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or borane.

Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving sulfonyl and amide functionalities.

Medicine: Potential therapeutic agent due to its ability to interact with biological targets.

Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and amide groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Sulfonamide Derivatives with Varying Substituents

Key Observations :

Benzamide Derivatives with Heterocyclic Moieties

Key Observations :

- The 1,3,4-oxadiazole and benzo[d]thiazole derivatives exhibit distinct electronic properties compared to the target compound’s ethoxyphenyl group, which may alter binding affinities to enzymatic targets .

- The azepane sulfonyl group is conserved across these compounds, suggesting a shared mechanism of action involving sulfonamide-mediated interactions.

Research Findings and Implications

- PD-L1 Inhibition : Compounds with smaller sulfonamide substituents (e.g., fluorophenyl in ) show moderate PD-L1 inhibition (~50–57%), suggesting that bulkier groups like azepane may reduce activity unless paired with complementary substituents .

- Anticancer Potential: Imidazole-substituted benzamides () demonstrate that nitrogen-containing heterocycles enhance anticancer activity. The target compound’s ethoxyphenyl group may lack this advantage but could improve metabolic stability .

- ADMET Profile : While the target compound’s ADMET data are unavailable, highlights that sulfonamide derivatives with low cytotoxicity (e.g., compound 30) are promising for further development .

Biologische Aktivität

4-(azepan-1-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide is a synthetic compound belonging to the class of sulfonyl benzamides. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its utility in drug development.

Chemical Structure

The molecular formula of 4-(azepan-1-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide is . Its structural features include:

- A sulfonamide group

- An azepane ring

- An ethoxy-substituted phenyl group

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl and amide functionalities are known to facilitate hydrogen bonding and other interactions that can modulate the activity of these targets, leading to various biological effects.

Inhibitory Effects

Research indicates that compounds similar to 4-(azepan-1-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide exhibit significant inhibitory effects on several enzymes. For instance, in studies examining acid ceramidase inhibition, related compounds demonstrated IC50 values ranging from nanomolar to micromolar concentrations, indicating potent activity against this target .

| Compound | Target | IC50 (nM) |

|---|---|---|

| 4-(azepan-1-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide | Acid Ceramidase | 11 |

| Related Compound | Acid Ceramidase | 237 |

Study on Enzyme Inhibition

A study published in MDPI explored the biological activity of structurally related compounds, revealing that certain benzamide derivatives can act as potent inhibitors of acid ceramidase. The findings suggested that these compounds could be valuable in treating diseases linked to ceramide metabolism, such as certain cancers and neurodegenerative disorders .

Stability and Reactivity

Another investigation highlighted the stability issues associated with similar sulfonamide compounds. The degradation products were found to be biologically inactive, raising concerns about the long-term efficacy of these compounds in therapeutic settings . This emphasizes the need for careful consideration during drug development processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.